n6-Benzyladenine-3-glucoside
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Overview
Description
N6-Benzyladenine-3-glucoside is a derivative of N6-benzyladenine, a synthetic cytokinin Cytokinins are a class of plant hormones that promote cell division and growth
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzyladenine-3-glucoside typically involves the glucosylation of N6-benzyladenine. This process can be achieved through enzymatic or chemical methods. Enzymatic glucosylation often employs glycosyltransferases, which transfer glucose from a donor molecule to N6-benzyladenine. Chemical methods may involve the use of glucosyl donors such as glucose derivatives under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N6-Benzyladenine-3-glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glucosides, while substitution reactions can produce a variety of substituted glucosides .
Scientific Research Applications
N6-Benzyladenine-3-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glucosylation reactions and the behavior of glucosides.
Biology: The compound is studied for its role in plant growth regulation and its potential to enhance crop yield and quality.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties and its role in cellular processes.
Industry: this compound is used in the agricultural industry to improve plant growth and productivity
Mechanism of Action
The mechanism of action of N6-Benzyladenine-3-glucoside involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates signal transduction pathways that promote cell division and growth. The compound also influences the expression of genes involved in cell cycle regulation and stress responses .
Comparison with Similar Compounds
N6-Benzyladenine: The parent compound, known for its role in promoting cell division and growth in plants.
Kinetin: Another cytokinin with similar properties, used in plant tissue culture and research.
N6-Isopentenyladenine: A naturally occurring cytokinin with similar biological activities
Uniqueness: N6-Benzyladenine-3-glucoside is unique due to its glucosylated structure, which may influence its solubility, stability, and biological activity.
Properties
IUPAC Name |
2-[(6-benzylimino-7H-purin-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O6/c24-7-11-13(25)14(26)15(27)18(28-11)29-23-9-22-16(12-17(23)21-8-20-12)19-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,18,24-27H,6-7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHYUDKNRDNTGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2C3=C(N=CN3)N(C=N2)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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